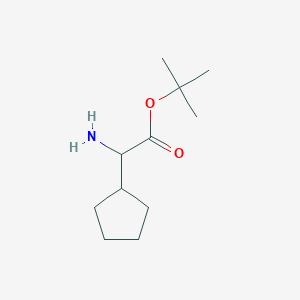

Tert-butyl 2-amino-2-cyclopentylacetate

Description

tert-Butyl 2-amino-2-cyclopentylacetate is a chiral amino ester featuring a cyclopentyl substituent and a tert-butyl ester group. The tert-butyl group confers steric protection to the ester moiety, enhancing stability during synthetic processes, while the cyclopentyl ring may influence lipophilicity and stereochemical outcomes in drug design . Applications likely include its use as a building block for bioactive molecules, such as protease inhibitors or peptidomimetics, where stereochemical control is essential .

Properties

IUPAC Name |

tert-butyl 2-amino-2-cyclopentylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9(12)8-6-4-5-7-8/h8-9H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGYENBQPBVHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1CCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-2-cyclopentylacetate typically involves the esterification of 2-amino-2-cyclopentylacetic acid with tert-butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or by using reagents like boron trifluoride diethyl etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as anhydrous magnesium sulfate can enhance the yield and selectivity of the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-2-cyclopentylacetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to form amides

Major Products:

Oxidation: Formation of nitroso or nitro compounds.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-2-cyclopentylacetate is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of bioactive molecules. The presence of the amino group allows for further functionalization, making it a versatile intermediate in drug development .

Industry: this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-cyclopentylacetate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Steric Effects : The tert-butyl group in the target compound reduces ester hydrolysis rates compared to ethyl or methyl analogs, making it preferable in multi-step syntheses .

- Reactivity: Bromomethyl-substituted analogs (e.g., ) enable further functionalization, whereas the amino group in the target compound supports nucleophilic reactions or salt formation (e.g., hydrochloride derivatives for improved solubility) .

Solubility and Stability:

- tert-Butyl Esters: Generally exhibit lower water solubility compared to ethyl/methyl esters due to increased hydrophobicity. For example, tert-butyl alcohol (a related compound) has a water solubility of 12.5 g/100 mL, whereas ethanol is fully miscible .

- Thermal Stability: tert-Butyl esters are stable under basic conditions but prone to acid-catalyzed hydrolysis, releasing tert-butanol and carboxylic acids .

Biological Activity

Tert-butyl 2-amino-2-cyclopentylacetate (CAS No. 1000064-43-6) is an organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula: CHNO

- Molecular Weight: 199.29 g/mol

- IUPAC Name: tert-butyl (S)-2-amino-2-cyclopentylacetate

- Solubility: Highly soluble in water (3.53 mg/ml) and organic solvents.

This compound exhibits biological activity through several mechanisms:

Biological Activity

Research indicates that this compound possesses several biological activities:

- Antimicrobial Activity: Some derivatives of the compound have shown antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .

- Neuroprotective Effects: Compounds with similar structures have been investigated for neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition of enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Antimicrobial Testing

In vitro testing against various bacterial strains demonstrated that this compound exhibited moderate antimicrobial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.

Case Study 3: Neuroprotective Properties

Research into neuroprotective agents has highlighted the potential of this compound in protecting neuronal cells from oxidative stress. Cellular assays showed that treatment with the compound reduced markers of oxidative damage in cultured neurons.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Amino acid derivative | Enzyme inhibition, antimicrobial |

| Tert-butyl phenylalanine | Amino acid derivative | Antioxidant properties |

| Tert-butyl glycinate | Amino acid derivative | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.